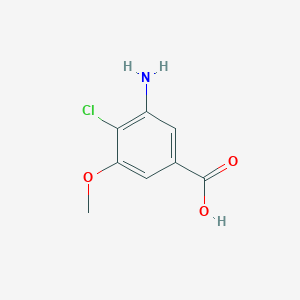

3-Amino-4-chloro-5-methoxybenzoic acid

説明

3-Amino-4-chloro-5-methoxybenzoic acid is a substituted benzoic acid derivative characterized by amino (-NH₂), chloro (-Cl), and methoxy (-OCH₃) groups at positions 3, 4, and 5, respectively, on the benzene ring.

特性

分子式 |

C8H8ClNO3 |

|---|---|

分子量 |

201.61 g/mol |

IUPAC名 |

3-amino-4-chloro-5-methoxybenzoic acid |

InChI |

InChI=1S/C8H8ClNO3/c1-13-6-3-4(8(11)12)2-5(10)7(6)9/h2-3H,10H2,1H3,(H,11,12) |

InChIキー |

KGIVZIKNNBYSJP-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1Cl)N)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Oxidation Reaction: One common method involves the oxidation of using an oxidizing agent such as hydrogen peroxide in the presence of a base.

Double Bond Oxidation: Another method involves the oxidation of using peroxy acids like peroxyacetic acid.

Industrial Production Methods:

- Industrial production typically involves large-scale oxidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form various derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peroxyacetic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Oxidation Products: Various carboxylic acid derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Compounds with different functional groups replacing the chloro group.

科学的研究の応用

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and pathways.

Biology:

- Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

- Explored for its potential use in the development of pharmaceutical compounds.

- Studied for its effects on various biological targets and pathways.

Industry:

- Utilized in the production of dyes, pigments, and other industrial chemicals.

- Applied in the synthesis of agrochemicals and other specialty chemicals.

作用機序

The mechanism by which 3-amino-4-chloro-5-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biological responses, depending on the context of its application. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing cellular pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key differences among analogs arise from substituent positions and types, influencing physicochemical properties (e.g., solubility, acidity) and biological activity. Below is a comparative analysis:

Table 1: Structural Comparison of 3-Amino-4-chloro-5-methoxybenzoic Acid and Analogs

Physicochemical Properties

- Acidity: The presence of electron-withdrawing groups (e.g., -Cl) increases benzoic acid's acidity. For example, 4-Amino-3-chlorobenzoic acid (pKa ≈ 2.1) is more acidic than non-halogenated analogs .

- Solubility: Methoxy and ethoxy groups improve solubility in organic solvents, whereas amino groups enhance water solubility at acidic pH .

Pharmacological Insights

- 5-HT₄ receptor selectivity : Structural analogs with methoxy groups at position 2 show high affinity for 5-HT₄ receptors, suggesting that substituent positioning is critical for target engagement .

- Cardiac safety: Unlike cisapride, 4-Amino-5-chloro-2-methoxybenzoic acid derivatives avoid hERG channel inhibition, likely due to reduced basicity and steric hindrance from the methoxy group .

Potential for Further Development

- 3-Amino-4-chloro-5-methoxybenzoic acid: Its unique substitution pattern could be optimized for novel therapeutics, particularly in disorders requiring selective receptor modulation.

- Fluorinated analogs: Compounds like 4-Amino-2-fluoro-5-methoxybenzoic acid (CAS 1001346-91-3) may offer improved metabolic stability and bioavailability .

Q & A

Q. What are the established synthetic routes for 3-amino-4-chloro-5-methoxybenzoic acid, and how can intermediates be optimized for yield?

The compound is synthesized via multi-step functionalization of substituted benzoic acid precursors. A common approach involves coupling 4-amino-5-chloro-2-methoxybenzoic acid derivatives with heterocyclic amines (e.g., hexahydro-1,4-diazepines) using carbodiimide-mediated reactions to form benzamide analogs . Optimization includes adjusting reaction temperatures (e.g., 0–5°C for intermediate stabilization) and using HPLC-purified intermediates (>98% purity) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of 3-amino-4-chloro-5-methoxybenzoic acid derivatives?

- Analytical Methods :

- HPLC : Use C18 reverse-phase columns with UV detection at 254 nm; mobile phase gradients of acetonitrile/water (0.1% TFA) .

- NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and carboxylic acid protons (δ 12–13 ppm) .

- Mass Spectrometry : Confirm molecular ions (e.g., [M+H]⁺ at m/z 201.606 for C₈H₈ClNO₃) .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous buffers (pH < 4). Stability tests should monitor degradation under UV light and elevated temperatures (40–60°C) over 72 hours, with LC-MS tracking .

Advanced Research Questions

Q. How do substituent variations on the benzoic acid core influence receptor binding affinity in pharmacological studies?

Systematic modifications (e.g., replacing methoxy with ethoxy or altering halogen positions) reveal structure-activity relationships (SAR). For example, 5-chloro substitution enhances serotonin 5-HT₃ receptor antagonism (IC₅₀ = 12 nM) compared to non-chlorinated analogs (IC₅₀ > 100 nM) . Molecular docking studies suggest the chlorine atom engages in hydrophobic interactions with receptor subpockets .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies in receptor binding data (e.g., dopamine D₂ vs. 5-HT₃ selectivity) often arise from assay conditions. Standardize protocols:

- Use radioligand displacement assays (³H-spiperone for D₂; ³H-GR65630 for 5-HT₃) .

- Control for pH (7.4) and ionic strength (150 mM NaCl) to minimize false positives .

- Validate findings with in silico simulations (e.g., molecular dynamics to assess binding pocket flexibility) .

Q. How can computational modeling guide the design of novel derivatives with improved pharmacokinetic profiles?

- ADMET Predictions : Tools like SwissADME predict logP (2.1 for the parent compound) and blood-brain barrier permeability (low, due to carboxylic acid group) .

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify sites for prodrug modifications (e.g., esterification of the carboxyl group to enhance bioavailability) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization risks occur during amide bond formation. Mitigation strategies:

- Use chiral auxiliaries (e.g., L-proline) or asymmetric catalysis .

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。